molecular formula C10H24O2Si B8264113 1-((Tert-butyldimethylsilyl)oxy)-2-methylpropan-2-ol

1-((Tert-butyldimethylsilyl)oxy)-2-methylpropan-2-ol

Cat. No.: B8264113
M. Wt: 204.38 g/mol
InChI Key: IDVMUAUNSVBVGZ-UHFFFAOYSA-N
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Description

1-((Tert-butyldimethylsilyl)oxy)-2-methylpropan-2-ol (CAS 149357-61-9) is a chemical compound with the molecular formula C10H24O2Si and a molecular weight of 204.39 g/mol . It is primarily used in organic synthesis as a protected form of a diol, where the tert-butyldimethylsilyl (TBS) group serves as a robust protecting group for the primary hydroxyl function . The stability of the tert-butyldimethylsilyloxy group is a key research value; it is approximately 10,000 times more stable against hydrolysis than trimethylsilyl ethers, making it highly useful for multi-step synthesis . This stability profile allows the TBS group to remain intact under a wide range of conditions, including basic aqueous environments and in the presence of nucleophiles and various reducing agents, while being selectively removable under acidic conditions or with fluoride ions . The common method for introducing the TBS group involves reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole in a solvent like DMF . Deprotection back to the original alcohol can be efficiently achieved using tetra-n-butylammonium fluoride (TBAF) in THF or under aqueous acidic conditions . As a building block, this TBS-protected propanol derivative is valuable for researchers constructing complex molecules, such as natural products and potential pharmaceutical agents, where selective protection and deprotection of hydroxyl groups are required. This product is intended for research and further manufacturing applications only and is not intended for direct human use.

Properties

IUPAC Name

1-[tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24O2Si/c1-9(2,3)13(6,7)12-8-10(4,5)11/h11H,8H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVMUAUNSVBVGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((Tert-butyldimethylsilyl)oxy)-2-methylpropan-2-ol typically involves the reaction of tert-butyldimethylsilyl chloride (TBDMS-Cl) with an alcohol in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs flow microreactor systems to enhance efficiency and scalability. These systems allow for better control over reaction conditions and can lead to higher yields and purities .

Chemical Reactions Analysis

Types of Reactions

1-((Tert-butyldimethylsilyl)oxy)-2-methylpropan-2-ol primarily undergoes reactions typical of silyl ethers. These include:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

  • Protecting Group in Organic Synthesis : The TBDMS group is crucial for protecting hydroxyl functionalities during complex organic syntheses. This protection allows chemists to perform subsequent reactions without the risk of unwanted reactions occurring at the hydroxyl site.
  • Synthesis of Complex Molecules : This compound serves as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and natural products. For example, it has been used effectively in the total synthesis of complex compounds like diplobifuranylone B, where it facilitated the formation of key intermediates .

Biology

  • Modification of Biomolecules : In biological research, 1-((Tert-butyldimethylsilyl)oxy)-2-methylpropan-2-ol is employed to modify biomolecules for structural and functional studies. The ability to protect hydroxyl groups allows for selective modifications that can enhance the understanding of biomolecular interactions.

Medicine

  • Pharmaceutical Synthesis : The compound plays a significant role in the synthesis of drug candidates where protection of functional groups is necessary. Its application extends to the development of therapeutic agents by enabling chemists to construct complex molecular architectures required for biological activity .

Industry

  • Production of Fine Chemicals : In industrial applications, this compound is used in producing fine chemicals and intermediates essential for various manufacturing processes. Its ability to act as a protecting group makes it valuable in producing specialty chemicals with specific functional properties.

Case Study 1: Synthesis of Diplobifuranylone B

In a notable study published in 2019, researchers achieved an asymmetric total synthesis of diplobifuranylone B using this compound as a key intermediate. The synthesis involved multiple steps where the TBDMS group facilitated selective reactions, leading to an overall yield of 15.8% .

Case Study 2: Pharmaceutical Applications

A recent investigation highlighted the use of TBDMS-protected alcohol in synthesizing various pharmaceutical compounds. The protection strategy allowed for efficient multi-step syntheses, ultimately leading to the development of new drug candidates with enhanced bioactivity .

Mechanism of Action

The mechanism by which 1-((Tert-butyldimethylsilyl)oxy)-2-methylpropan-2-ol exerts its effects is primarily through the stabilization of hydroxyl groups. The TBDMS group forms a strong bond with the oxygen atom, protecting it from unwanted reactions. This stabilization is crucial in multi-step synthetic processes where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

1-[(TBDMS)oxy]propan-2-ol (C₉H₂₂O₂Si)
  • Key Differences : Lacks the 2-methyl group present in the target compound, reducing steric hindrance.
  • Properties : Lower molecular weight (190.36 g/mol) and higher predicted boiling point (202.6°C) .
  • Applications : Used as a protecting group in nucleoside and carbohydrate chemistry due to its moderate stability under acidic conditions.
1-((TBDMS)oxy)-3-chloropropan-2-ol (C₉H₂₁ClO₂Si)
  • Key Differences : Chlorine atom at the 3-position increases polarity and reactivity.
  • Properties : Higher molecular weight (224.80 g/mol) and enhanced electrophilicity, facilitating nucleophilic substitutions .
  • Applications : Intermediate in the synthesis of halogenated pharmaceuticals or agrochemicals.
(R)-2-((TBDMS)oxy)propan-1-ol (C₉H₂₂O₂Si)
  • Key Differences : Stereochemistry (R-configuration) and hydroxyl group at the 1-position instead of 2.
  • Properties: Density of 0.876 g/cm³ and solubility in chloroform/methanol, making it suitable for chiral resolutions .
  • Applications : Chiral building block in asymmetric synthesis.
2-Amino-3-((tert-butyldiphenylsilyl)oxy)-2-methylpropan-1-ol (C₂₀H₂₉NO₂Si)
  • Key Differences: Bulkier tert-butyldiphenylsilyl (TBDPS) group and amino substituent.
  • Properties: Increased lipophilicity (logP ~3.5) and basicity due to the amino group. Hazards include skin irritation (H315) and acute toxicity (H302) .
  • Applications: Potential use in peptide synthesis or as a ligand in catalysis.

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Boiling Point (°C) Key Features
1-((TBDMS)oxy)-2-methylpropan-2-ol C₁₀H₂₄O₂Si 204.39 Not provided N/A High steric hindrance, tertiary alcohol
1-[(TBDMS)oxy]propan-2-ol C₉H₂₂O₂Si 190.36 116286-81-8 202.6 (predicted) Secondary alcohol, lower steric hindrance
1-((TBDMS)oxy)-3-chloropropan-2-ol C₉H₂₁ClO₂Si 224.80 136917-95-8 N/A Electrophilic chlorine substitution
(R)-2-((TBDMS)oxy)propan-1-ol C₉H₂₂O₂Si 190.36 265309-82-8 202.6 (predicted) Chiral center, methanol solubility

Reactivity and Stability

  • Hydrolysis Resistance : The TBDMS group in the target compound offers greater stability under basic conditions compared to trimethylsilyl (TMS) analogs but less than TBDPS derivatives .
  • Steric Effects : The 2-methyl group slows nucleophilic attacks at the protected hydroxyl, contrasting with 1-[(TBDMS)oxy]propan-2-ol, which is more reactive .
  • Functional Group Compatibility: The amino group in 2-amino-3-((TBDPS)oxy)-2-methylpropan-1-ol introduces pH-dependent reactivity, enabling selective deprotection .

Biological Activity

1-((Tert-butyldimethylsilyl)oxy)-2-methylpropan-2-ol, commonly referred to as TBDMS-protected alcohol, is a versatile compound in organic synthesis. This compound is particularly significant in the field of medicinal chemistry due to its role as a protecting group for alcohols, which facilitates the synthesis of complex organic molecules. This article explores its biological activity, applications in various fields, and the mechanisms underlying its effects.

  • Chemical Formula : C10H24O2Si
  • Molecular Weight : 204.382 g/mol
  • CAS Number : 105859-45-8
  • Solubility : Soluble in dichloromethane, ether, ethyl acetate, and hexane

The biological activity of this compound is primarily attributed to the stabilization of hydroxyl groups through the TBDMS moiety. This stabilization prevents unwanted reactions during multi-step synthetic processes, enabling selective protection and deprotection of functional groups. The TBDMS group forms a strong bond with the oxygen atom, which is crucial for maintaining the integrity of sensitive biomolecules during chemical transformations.

Applications in Biological Research

  • Organic Synthesis : The compound is extensively used in organic synthesis for protecting hydroxyl groups during complex reaction sequences. This application is vital in the development of pharmaceuticals where specific functional groups need to be shielded from reactive conditions.
  • Biomolecular Studies : It serves as a tool for modifying biomolecules to investigate their structure and function. Such modifications can enhance the understanding of biochemical pathways and molecular interactions.
  • Pharmaceutical Development : The compound's role in synthesizing pharmaceutical intermediates highlights its importance in drug discovery and development processes .

Study on Synthesis and Antibacterial Activity

A study evaluated various TBDMS-protected compounds for their antibacterial properties against strains like Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting that modifications using TBDMS can influence biological efficacy .

Mechanistic Insights into Antileishmanial Activity

Research has also explored the potential antileishmanial activity of compounds synthesized with TBDMS protection. These studies indicated that while certain protective groups are essential for bioactivity, others might not be as critical. The mechanism involved reactive oxygen species production in treated promastigotes, which could be a pathway for inducing cell death .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntibacterialEffective against S. aureus and E. coli
AntileishmanialInduces cell death via reactive oxygen species
Organic SynthesisProtects hydroxyl groups during synthesis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-((tert-butyldimethylsilyl)oxy)-2-methylpropan-2-ol, and what reaction conditions ensure high yield?

  • Methodology : A common approach involves the reduction of a methyl ester precursor. For example, methyl (R)-3-((tert-butyldimethylsilyl)oxy)-2-methylpropanoate can be reduced using DiBAl-H (diisobutylaluminum hydride) in CH2_2Cl2_2 at −78°C, followed by controlled warming to −40°C and quenching with MeOH and potassium sodium tartrate. This method achieves a 92% yield of the alcohol product after extraction and concentration .
  • Key considerations : Temperature control during reduction is critical to avoid over-reduction or side reactions. Use inert atmosphere (N2_2/Ar) to prevent moisture-sensitive silyl ether degradation.

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